Cascaroside A

Description

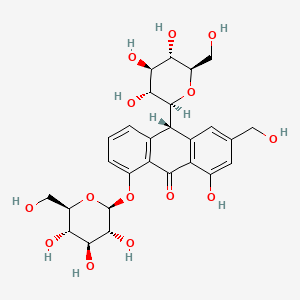

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c28-6-9-4-11-16(26-24(37)22(35)19(32)14(7-29)39-26)10-2-1-3-13(18(10)21(34)17(11)12(31)5-9)40-27-25(38)23(36)20(33)15(8-30)41-27/h1-5,14-16,19-20,22-33,35-38H,6-8H2/t14-,15-,16+,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAYRSRTNMVAPR-ZHVWOXMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202107 | |

| Record name | Cascaroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53823-08-8, 50814-04-5 | |

| Record name | Cascaroside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53823-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cascaroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050814045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cascaroside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cascaroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CASCAROSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI50I7OZY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Cascaroside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cascaroside A is a prominent member of the anthraquinone class of glycosides, naturally occurring compounds found in the bark of Rhamnus purshiana (Cascara sagrada). Renowned for its laxative properties, the therapeutic action of this compound is intrinsically linked to its unique chemical architecture. This technical guide provides a comprehensive examination of the chemical structure of this compound, including its molecular composition, stereochemical configuration, and the key functional moieties that define its biological activity. Detailed spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented, alongside established experimental protocols for its isolation and structural elucidation. Furthermore, this guide explores the mechanism of action, detailing the metabolic activation and a key signaling pathway influenced by its active metabolite.

Introduction

This compound is a C,O-diglycoside, a specific type of anthraquinone glycoside.[1][2] Its structure is characterized by an aloe-emodin anthrone aglycone linked to two glucose moieties. The unique linkage of these sugar units, one via a C-C bond and the other via an O-glycosidic bond, is crucial for its stability and pharmacological activity. The laxative effect of this compound is not exerted by the parent molecule itself but by its active metabolite, aloe-emodin anthrone, which is formed through the enzymatic action of the gut microbiota.[3] This metabolite then stimulates peristalsis and modulates intestinal fluid and electrolyte transport.[3][4] Recent research into the active metabolite, aloe-emodin, has also shed light on its interaction with specific cellular signaling pathways, suggesting a broader pharmacological potential.[5]

Chemical Structure and Properties

This compound possesses a complex molecular structure, the details of which have been elucidated through extensive spectroscopic analysis.

Molecular and Structural Formula

The chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₂O₁₄ | [PubChem CID: 442727] |

| Molar Mass | 580.54 g/mol | [PubChem CID: 442727] |

| IUPAC Name | (10S)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | [PubChem CID: 442727] |

| CAS Number | 53823-08-8 | [PubChem CID: 442727] |

| Canonical SMILES | C1=CC2=C(C(=C1)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C(=O)C4=C([C@H]2[C@H]5--INVALID-LINK--CO)O)O">C@@HO)C=C(C=C4O)CO | [PubChem CID: 442727] |

| InChI Key | MNAYRSRTNMVAPR-ZHVWOXMGSA-N | [PubChem CID: 442727] |

Stereochemistry

This compound is a stereoisomer of Cascaroside B, differing in the configuration at the C-10 position of the anthrone core.[2] The absolute stereochemistry of the chiral centers in the glucose moieties and at C-10 of the aglycone has been determined through spectroscopic techniques, including circular dichroism.[2]

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in identifying the connectivity and stereochemistry of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Aglycone and Glycosidic Moieties of this compound. (Note: This is a representative table based on typical chemical shifts for anthraquinone C,O-diglycosides. Actual values may vary.)

| Atom No. | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| Aglycone | ||

| 1 | ~161.0 | - |

| 2 | ~119.0 | ~7.0 (d, 2.0) |

| 3 | ~145.0 | - |

| 4 | ~115.0 | ~7.5 (d, 2.0) |

| 4a | ~110.0 | - |

| 5 | ~120.0 | ~7.3 (t, 8.0) |

| 6 | ~135.0 | ~7.6 (d, 8.0) |

| 7 | ~118.0 | ~7.1 (d, 8.0) |

| 8 | ~160.0 | - |

| 8a | ~133.0 | - |

| 9 | ~190.0 | - |

| 9a | ~116.0 | - |

| 10 | ~40.0 | ~4.5 (d, 4.0) |

| 10a | ~140.0 | - |

| 3-CH₂OH | ~63.0 | ~4.6 (s) |

| C-10 Glucose | ||

| 1' | ~75.0 | ~4.8 (d, 10.0) |

| 2' | ~72.0 | ~3.5-3.8 (m) |

| 3' | ~78.0 | ~3.5-3.8 (m) |

| 4' | ~70.0 | ~3.5-3.8 (m) |

| 5' | ~80.0 | ~3.5-3.8 (m) |

| 6' | ~62.0 | ~3.7 (dd, 12.0, 5.0), ~3.9 (dd, 12.0, 2.0) |

| O-8 Glucose | ||

| 1'' | ~102.0 | ~5.1 (d, 7.5) |

| 2'' | ~74.0 | ~3.4-3.6 (m) |

| 3'' | ~77.0 | ~3.4-3.6 (m) |

| 4'' | ~71.0 | ~3.4-3.6 (m) |

| 5'' | ~78.0 | ~3.4-3.6 (m) |

| 6'' | ~63.0 | ~3.7 (dd, 12.0, 5.0), ~3.9 (dd, 12.0, 2.0) |

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is instrumental in determining the molecular weight and fragmentation pattern of this compound, confirming the sequence and linkage of the sugar moieties.

Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound. (Note: This is a representative table based on typical fragmentation patterns for anthraquinone C,O-diglycosides. Actual m/z values may vary depending on the instrument and conditions.)

| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 579.16 | 417.11 | 162 | Loss of the O-linked glucose moiety |

| 579.16 | 459.12 | 120 | Cross-ring cleavage of the C-linked glucose |

| 579.16 | 327.06 | 252 | Loss of the O-linked glucose and a C₄H₈O₄ fragment from the C-linked glucose |

| 417.11 | 297.06 | 120 | Cross-ring cleavage of the C-linked glucose from the [M-H-glc]⁻ ion |

| 417.11 | 255.06 | 162 | Loss of the C-linked glucose from the [M-H-glc]⁻ ion (aglycone) |

Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process requiring careful execution.

Isolation of this compound

-

Extraction: Powdered bark of Rhamnus purshiana is extracted with a suitable solvent, typically a methanol-water mixture, to obtain a crude extract containing a mixture of anthraquinone glycosides.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and n-butanol, which concentrates the polar glycosides in the n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is further purified using a combination of chromatographic techniques. This often includes:

-

Column Chromatography: Initial separation on silica gel or a reversed-phase C18 stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield highly pure this compound.

-

NMR Analysis Protocol

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄. Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters: A standard pulse sequence is used to acquire the ¹H spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (0-13 ppm), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer.

-

Parameters: A proton-decoupled pulse sequence is used. A larger number of scans is typically required compared to ¹H NMR.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and linking different structural fragments.

-

Mass Spectrometry Analysis Protocol

-

Sample Preparation: A dilute solution of purified this compound (approximately 1-10 µg/mL) is prepared in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of water.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Full Scan MS: The sample is infused into the mass spectrometer, and a full scan mass spectrum is acquired in negative ion mode to determine the accurate mass of the deprotonated molecule [M-H]⁻.

-

Tandem MS (MS/MS): The [M-H]⁻ ion is mass-selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer to generate the MS/MS spectrum.

Mechanism of Action and Signaling Pathway

The biological activity of this compound is a result of its metabolic activation in the colon and the subsequent interaction of its active metabolite with the intestinal epithelium.

Metabolic Activation

Signaling Pathway of Aloe-emodin

Recent studies have shown that aloe-emodin, the aglycone of this compound, can modulate cellular signaling pathways. One such pathway is the FFAR1/AKT/FOXO1 pathway in intestinal epithelial cells.[5] Aloe-emodin acts as an antagonist of the free fatty acid receptor 1 (FFAR1), which in turn suppresses the phosphorylation of AKT. This leads to the nuclear translocation of the transcription factor FOXO1, which can influence the differentiation of intestinal epithelial cells and promote mucosal healing.[5]

// Edges to show inhibition AloeEmodin -> pAKT [lhead=cluster_cytoplasm, style=dashed, arrowhead=tee, label="Inhibits\nphosphorylation"]; pAKT -> FOXO1_n [lhead=cluster_nucleus, style=dashed, arrowhead=tee, label="Prevents nuclear\ntranslocation"]; } } Caption: Aloe-emodin's modulation of the FFAR1/AKT/FOXO1 pathway.

Conclusion

This compound is a structurally complex natural product with significant therapeutic relevance. Its chemical identity is defined by its anthraquinone core, the specific stereochemistry at C-10, and the presence of both C- and O-linked glucose moieties. The elucidation of its structure has been made possible through the application of advanced spectroscopic techniques, namely NMR and mass spectrometry. A thorough understanding of its chemical properties and metabolic activation pathway is essential for the development of novel therapeutics derived from this class of compounds and for exploring their full pharmacological potential beyond their traditional use as laxatives. Further research to obtain and publish a complete, high-resolution spectroscopic dataset for this compound would be of great value to the scientific community.

References

- 1. New cascarosides from Rhamnus purshiana and fragmentation studies of the class by ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cascarosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aloe emodin promotes mucosal healing by modifying the differentiation fate of enteroendocrine cells via regulating cellular free fatty acid sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

Cascaroside A: A Technical Guide to its Discovery, Natural Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cascaroside A is a prominent anthraquinone C-glycoside, primarily sourced from the aged bark of Rhamnus purshiana DC., commonly known as Cascara sagrada. Historically utilized for its laxative properties in traditional medicine, the scientific discovery and structural elucidation of this compound occurred in the mid-1970s. This technical guide provides a comprehensive overview of the discovery of this compound, its principal and potential alternative natural sources, and detailed methodologies for its extraction and isolation. Quantitative data on its prevalence is presented in a structured format, and a detailed experimental workflow for its purification is provided, accompanied by a Graphviz visualization to aid in comprehension.

Discovery and Structural Elucidation

The journey to identifying this compound is rooted in the long-standing traditional use of Cascara sagrada bark as a natural laxative. Scientific investigation into the active constituents of this plant led to the isolation and characterization of a group of related anthraquinone glycosides, termed cascarosides.

The definitive structural elucidation of this compound was a significant contribution to the field of pharmacognosy. Key research in the mid-1970s by Wagner and Demuth, and subsequently by Fairbairn, Evans, and Phillipson, established the chemical identity of this compound. Through techniques including partial hydrolysis, NMR spectroscopy, mass spectrometry, and circular dichroism spectroscopy, they determined that this compound is an 8-O-β-D-glucopyranoside of aloin.[1] Specifically, it is the C-10S isomer of 8-O-(beta-D-glucopyranosyl)barbaloin.[2] This discovery was pivotal in understanding the structure-activity relationship of the laxative principles in Cascara sagrada.

Natural Sources of this compound

The primary and commercially significant natural source of this compound is the dried and aged bark of Rhamnus purshiana DC., a tree native to the Pacific coast of North America.[3][4] The concentration of this compound and related compounds can be influenced by factors such as the age of the tree, the time of harvest, and the duration of the aging process of the bark. It is a critical quality control parameter that the bark be aged for at least one year before use, as fresh bark contains anthrones that can cause severe gastrointestinal distress.[4]

While Rhamnus purshiana is the principal source, some literature also suggests the presence of cascarosides or similar anthraquinone glycosides in other plants of the Rhamnus genus and potentially in some species of Aloe. However, these are not considered primary or commercially viable sources for the extraction of this compound.

Quantitative Analysis of this compound in Rhamnus purshiana

The concentration of this compound in Cascara sagrada bark is a key indicator of its quality and potency. The United States Pharmacopeia (USP) mandates that Cascara Sagrada must yield not less than 7.0% of total hydroxyanthracene derivatives, calculated as this compound, on a dried basis.[5] Furthermore, it specifies that at least 60% of these derivatives should be cascarosides.[5]

For more precise quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. The following table summarizes quantitative data from a study analyzing this compound in a reference sample of Rhamnus purshiana.

| Analyte | Concentration (mg/g of dried herbal substance) | Method of Analysis |

| This compound | 96.0750 ± 0.042 | HPLC-DAD |

Experimental Protocols for Isolation of this compound

The isolation of this compound from Rhamnus purshiana bark is a multi-step process that involves extraction, fractionation, and chromatographic purification. High-Performance Countercurrent Chromatography (HPCCC) has been demonstrated to be a particularly effective technique for this purpose.

Extraction and Fractionation

Objective: To obtain a crude extract enriched with cascarosides from the powdered bark.

Methodology:

-

Percolation: The powdered bark of Rhamnus purshiana is subjected to percolation with a suitable solvent.

-

Solvent Partitioning: The resulting crude extract is dried and then partitioned with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and a methanol/water mixture, to separate compounds based on their solubility and enrich the fraction containing the more polar glycosides like this compound.

High-Performance Countercurrent Chromatography (HPCCC) Purification

Objective: To isolate pure this compound from the enriched fraction.

Methodology:

A one-step preparative-scale HPCCC method can be employed for the direct isolation of large quantities of this compound from a water-soluble extract of Cascara sagrada.[6]

-

Instrumentation: A preparative-scale High-Performance Countercurrent Chromatograph.

-

Sample: Water-soluble extract of Rhamnus purshiana bark.

-

Solvent System: A biphasic solvent system of ethyl acetate-n-butanol-water in a volumetric ratio of 2:8:10 is used in the normal-phase mode.[6]

-

Procedure:

-

The HPCCC column is first entirely filled with the stationary phase (the upper aqueous phase).

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm).

-

The mobile phase (the lower organic phase) is pumped into the column at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, the sample solution is injected.

-

The effluent from the outlet of the column is continuously monitored by a UV detector, and fractions are collected.

-

Fractions containing pure this compound are identified by analytical HPLC, combined, and the solvent is evaporated to yield the purified compound.

-

Yield: In one reported study, this one-step HPCCC method yielded 389 mg of this compound from 2.1 g of a water-soluble extract of Cascara sagrada.[6]

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Rhamnus purshiana bark.

Caption: Workflow for the isolation and purification of this compound.

References

- 1. Conformational studies of natural products. Part 4. Conformation and absolute configuration of cascarosides A, B, C, D - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Cascarosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ftp.uspbpep.com [ftp.uspbpep.com]

- 6. Isolation of six anthraquinone diglucosides from cascara sagrada bark by high-performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis Pathway of Cascaroside A in Rhamnus purshiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Cascaroside A, a prominent bioactive anthraquinone C-glycoside found in the bark of Rhamnus purshiana (Cascara sagrada). This compound is of significant interest to the pharmaceutical industry due to its laxative properties. This document outlines the putative enzymatic steps involved in the formation of the this compound backbone, starting from primary metabolism, and details the subsequent modifications leading to the final active compound. While the complete enzymatic machinery in Rhamnus purshiana is yet to be fully elucidated, this guide synthesizes the current understanding of anthraquinone biosynthesis in plants, providing a foundational framework for future research and drug development endeavors. The guide includes a proposed pathway diagram, a summary of available quantitative data, and generalized experimental protocols for the elucidation of this biosynthetic route.

Introduction

Rhamnus purshiana, commonly known as Cascara sagrada, has a long history of use in traditional medicine, primarily as a natural laxative. The therapeutic effects of its bark are attributed to a group of anthraquinone glycosides, with this compound being one of the most significant. This compound is an O- and C-glycoside of aloe-emodin anthrone. Understanding the biosynthetic pathway of this compound is crucial for several reasons: it can enable the biotechnological production of this valuable compound, facilitate the development of improved plant varieties with higher yields, and provide insights into the regulation of secondary metabolism in medicinal plants. This guide aims to provide a detailed technical overview of the current knowledge and a roadmap for future research in this area.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Rhamnus purshiana is believed to follow the polyketide pathway, which is common for the formation of emodin-type anthraquinones in the Rhamnaceae family.[1] The pathway can be divided into three main stages: the formation of the polyketide backbone, cyclization and aromatization to form the anthraquinone core, and subsequent modifications including hydroxylation and glycosylation.

Stage 1: Polyketide Backbone Formation

The biosynthesis is initiated with the condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA. This reaction is catalyzed by a Type II or Type III polyketide synthase (PKS). The PKS iteratively adds two-carbon units from malonyl-CoA to the growing polyketide chain, resulting in the formation of a linear octaketide intermediate.

Stage 2: Cyclization and Aromatization

The highly unstable octaketide chain undergoes a series of intramolecular Claisen condensation reactions and aldol cyclizations, followed by aromatization events. These steps are likely guided by specific cyclase and aromatase enzymes associated with the PKS complex. The final product of this stage is the anthraquinone scaffold, with emodin being a key intermediate.

Stage 3: Tailoring and Glycosylation

The emodin scaffold undergoes several tailoring reactions to yield the final this compound molecule. These modifications include:

-

Hydroxylation: Specific hydroxyl groups are introduced onto the anthraquinone ring by hydroxylase enzymes, likely belonging to the cytochrome P450 family.

-

C-Glycosylation: A glucose molecule is attached to the C-10 position of the aloe-emodin anthrone intermediate via a carbon-carbon bond. This reaction is catalyzed by a C-glycosyltransferase, a class of enzymes that are crucial for the biosynthesis of many plant secondary metabolites.

-

O-Glycosylation: A second glucose molecule is attached to the hydroxyl group at the C-8 position via an oxygen-glycosidic bond. This step is catalyzed by an O-glycosyltransferase.

The proposed biosynthetic pathway is depicted in the following diagram:

Caption: Putative biosynthesis pathway of this compound.

Quantitative Data

While precise quantitative data on enzyme kinetics and intermediate concentrations in the this compound pathway in Rhamnus purshiana are not currently available in the scientific literature, several studies have reported the concentrations of cascarosides in the bark of the plant. This data is valuable for understanding the overall productivity of the pathway and for quality control of herbal preparations.

| Compound | Concentration Range (mg/g of dried bark) | Analytical Method | Reference |

| This compound | 10 - 60 | HPLC | [2][3] |

| Total Cascarosides | 60 - 90 | Spectrophotometry | [2][3] |

Note: The concentrations of cascarosides can vary significantly depending on the age of the plant, harvesting time, and storage conditions of the bark.

Experimental Protocols

The elucidation of the complete biosynthetic pathway of this compound in Rhamnus purshiana will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments that would be necessary to identify and characterize the enzymes involved.

Identification of Candidate Genes

Objective: To identify candidate genes encoding polyketide synthases, hydroxylases, and glycosyltransferases from Rhamnus purshiana.

Methodology: cDNA Library Construction and Screening

-

RNA Extraction: Isolate total RNA from the young bark of Rhamnus purshiana, where the biosynthesis of cascarosides is most active.

-

cDNA Synthesis: Synthesize a cDNA library from the extracted RNA using reverse transcriptase.

-

Degenerate PCR: Design degenerate primers based on conserved sequences of known plant polyketide synthases, cytochrome P450 hydroxylases, and C- and O-glycosyltransferases.

-

PCR Amplification: Use the degenerate primers to amplify corresponding gene fragments from the Rhamnus purshiana cDNA library.

-

Sequencing and Analysis: Sequence the amplified PCR products and perform bioinformatics analysis (e.g., BLAST) to identify full-length candidate genes.

Functional Characterization of Candidate Enzymes

Objective: To confirm the enzymatic function of the identified candidate genes.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

-

Gene Cloning: Clone the full-length candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

-

Heterologous Expression: Transform the expression vector into a suitable host organism and induce protein expression.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag purification).

-

Enzyme Assays:

-

PKS Assay: Incubate the purified PKS with acetyl-CoA and radiolabeled malonyl-CoA. Analyze the reaction products by thin-layer chromatography (TLC) and autoradiography to detect the formation of the polyketide backbone.

-

Hydroxylase Assay: Incubate the purified hydroxylase with the anthraquinone precursor (e.g., emodin) and NADPH. Analyze the reaction products by HPLC or LC-MS to detect the formation of hydroxylated intermediates.

-

Glycosyltransferase Assays: Incubate the purified C- or O-glycosyltransferase with the appropriate aglycone (e.g., aloe-emodin anthrone) and a sugar donor (e.g., UDP-glucose). Analyze the products by HPLC or LC-MS to confirm the formation of the corresponding glycosides.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Rhamnus purshiana is a complex process involving a dedicated set of enzymes. While the general pathway is believed to follow the well-established polyketide route for anthraquinone formation, the specific enzymes from Rhamnus purshiana remain to be identified and characterized. The experimental approaches outlined in this guide provide a framework for future research aimed at elucidating this important metabolic pathway. A complete understanding of this compound biosynthesis will not only be of fundamental scientific interest but will also open up new avenues for the sustainable production of this medicinally important compound through metabolic engineering and synthetic biology approaches.

References

- 1. Plant anthraquinones: Classification, distribution, biosynthesis, and regulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Plant anthraquinones: Classification, distribution, biosynthesis, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Cascaroside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cascaroside A is a prominent member of the anthraquinone glycoside family, naturally occurring compounds primarily sourced from the aged bark of Rhamnus purshiana (Cascara sagrada). Traditionally utilized for its potent laxative effects, the scientific interest in this compound and its congeners is expanding to explore their potential antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities and associated signaling pathways.

Physicochemical Properties

This compound is a complex molecule characterized by an anthrone backbone C-glycosidically linked to a glucose moiety at the C-10 position and an O-glycosidic bond with another glucose unit at the C-8 position. Its physical and chemical characteristics are summarized below.

Data Presentation: Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₂O₁₄ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 580.53 g/mol | [1][2][3][4][5][6][7][8] |

| Appearance | Yellowish-brown powder | [3] |

| CAS Number | 53823-08-8 | [1][8] |

| Boiling Point (Predicted) | 948.1 ± 65.0 °C | |

| Melting Point | Not experimentally determined. The related compound, Cascaroside B, has a melting point of 175-178 °C. | |

| Solubility | Soluble in water, ethanol, methanol, pyridine, and DMSO. Sparingly soluble in water. | [1][3][5] |

Spectral Data and Structural Elucidation

The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural analysis of this compound. The fragmentation pattern is characteristic of C- and O-glycosides.

Expected ESI-MS/MS Fragmentation Pattern:

-

Parent Ion: In positive ion mode, this compound is expected to form a protonated molecule [M+H]⁺ at m/z 581.1868 or a sodiated adduct [M+Na]⁺ at m/z 603.1687. In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 579.1719 is expected.

-

Major Fragment Ions: The fragmentation is dominated by the cleavage of the glycosidic bonds.

-

A neutral loss of the O-linked glucose moiety (162 Da) is a primary fragmentation pathway.

-

Subsequent fragmentation of the remaining C-glycoside structure involves characteristic cross-ring cleavages of the sugar ring.

-

Water loss (18 Da) from the sugar moieties is also a common fragmentation event.[1][3][9][10]

-

Experimental Protocols

Isolation of this compound

Method 1: High-Performance Countercurrent Chromatography (HPCCC)

This modern technique provides excellent separation and purification of cascarosides.

-

Sample Preparation: Dried and powdered bark of Rhamnus purshiana is extracted with 80% methanol. The extract is then partitioned between n-butanol and water. The n-butanol soluble fraction, rich in cascarosides, is used for HPCCC.

-

HPCCC System: A two-phase solvent system is employed. A common system for the initial separation is chloroform-methanol-isopropanol-water (6:6:1:4, v/v/v/v) in normal-phase mode.

-

Fractionation: The n-butanol extract is subjected to a flow-rate gradient HPCCC to yield several fractions. Fractions containing this compound are identified by analytical HPLC.

-

Purification: Further purification of the this compound-rich fraction can be achieved using a second HPCCC step with a different solvent system, such as ethyl acetate-n-butanol-water (7:3:10, v/v/v), to yield pure this compound.

Method 2: Traditional Solvent Extraction

An older, yet effective, method for obtaining a mixture of cascarosides.

-

Defatting: The powdered cascara bark is first extracted with a non-polar solvent like benzene or petroleum ether to remove fats and waxes.

-

Extraction: The defatted marc is then extracted with methanol by percolation or maceration until exhaustion.

-

Concentration: The methanol extract is concentrated under reduced pressure.

-

Precipitation: The concentrated methanol extract is added to hot isopropyl alcohol. Upon cooling, the cascarosides precipitate out of the solution and can be collected by filtration.

Analytical Quantification of this compound

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for the related Cascaroside D and is suitable for the quantification of this compound.

-

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% phosphoric acid.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A typical gradient would be:

-

0-10 min: 10-20% B

-

10-25 min: 20-35% B

-

25-30 min: 35-50% B

-

Followed by a wash and re-equilibration step.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Sample Preparation:

-

Accurately weigh the powdered plant material or extract.

-

Extract with 70% methanol using sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.

Biological Activity and Signaling Pathways

Laxative Effect

The most well-documented biological activity of this compound is its laxative effect.[2][5][6][7] It acts as a pro-drug, being largely unabsorbed in the upper gastrointestinal tract. In the colon, gut microbiota hydrolyze the glycosidic bonds to release the active aglycone, aloe-emodin anthrone. This active metabolite then stimulates peristalsis and increases the secretion of water and electrolytes into the colonic lumen, resulting in a laxative effect.[2]

Caption: Mechanism of the laxative action of this compound.

Potential Anti-inflammatory and Antioxidant Effects

While direct studies on the anti-inflammatory and antioxidant signaling pathways of this compound are limited, its chemical structure as a polyphenolic anthraquinone suggests potential activity through mechanisms observed for similar natural compounds.

Proposed Anti-inflammatory Signaling Pathway (via NF-κB Inhibition)

Many polyphenolic compounds exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is hypothesized that this compound may act similarly. Inflammatory stimuli typically lead to the activation of IKK (IκB kinase), which then phosphorylates IκBα, leading to its degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound may inhibit the activation of IKK or the degradation of IκBα.

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Proposed Antioxidant Signaling Pathway (via Nrf2 Activation)

The antioxidant effects of many natural compounds are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or the presence of Nrf2 activators like this compound can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to their increased expression and enhanced cellular antioxidant defense.

Caption: Proposed antioxidant mechanism via Nrf2 pathway activation.

Conclusion

This compound is a well-characterized anthraquinone glycoside with established laxative properties and significant potential for further pharmacological development. This guide provides a foundational understanding of its physicochemical properties, methodologies for its study, and insights into its biological mechanisms of action. Further research is warranted to fully elucidate the specific signaling pathways involved in its potential anti-inflammatory and antioxidant activities, which could open new avenues for its therapeutic application beyond its traditional use.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. New cascarosides from Rhamnus purshiana and fragmentation studies of the class by ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. caringsunshine.com [caringsunshine.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. caringsunshine.com [caringsunshine.com]

- 8. This compound | C27H32O14 | CID 442727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

The Prokinetic Action of Cascaroside A on Colonic Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cascaroside A, a primary anthraquinone glycoside derived from the bark of Rhamnus purshiana (cascara sagrada), has a long history of use as a natural laxative.[1] This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underlying the effects of this compound on colonic motility. While robust modern research on isolated this compound is limited, this document synthesizes the current understanding, drawing from studies on related anthranoid compounds and cascara sagrada extracts, to inform research and drug development endeavors.[1][2]

This compound is classified as a stimulant laxative, exerting its effects primarily on the large intestine to increase motility and promote defecation.[2] Its action is multifaceted, involving direct stimulation of mucosal nerve endings, modulation of fluid and electrolyte transport, and engagement of specific signaling pathways.[2]

Core Mechanism of Action

The fundamental mechanism of this compound's action on colonic motility is a two-pronged approach: stimulation of peristalsis and inhibition of water reabsorption, leading to increased stool volume and accelerated colonic transit.[1][2]

Metabolic Activation

This compound is a prodrug that passes through the upper gastrointestinal tract largely unchanged.[3] Upon reaching the colon, it is hydrolyzed by the gut microbiota into its active metabolite, rhein anthrone.[2][3] This biotransformation is a critical step for its pharmacological activity.[4]

Signaling Pathways and Molecular Interactions

The prokinetic effect of this compound, mediated by its active metabolite rhein anthrone, involves several interconnected signaling pathways.

Prostaglandin E2 (PGE2) Synthesis and Aquaporin-3 (AQP3) Downregulation

A key mechanism involves the modulation of water transport across the colonic epithelium. Rhein anthrone is believed to trigger macrophage activation, leading to an increase in the synthesis and release of Prostaglandin E2 (PGE2).[5][6] PGE2, in turn, acts on colonic epithelial cells to decrease the expression of Aquaporin-3 (AQP3), a water channel protein.[6][7][8] The downregulation of AQP3 inhibits water reabsorption from the colonic lumen, resulting in a higher water content in the feces and a laxative effect.[5][6]

Stimulation of Chloride Secretion via CFTR

Emerging evidence suggests that some anthraquinone compounds can directly potentiate the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[9] This leads to an increased secretion of chloride ions into the colonic lumen. The resulting osmotic gradient drives water into the lumen, further contributing to the stool-softening effect.[10]

Cholinergic and Calcium-Dependent Pathways

Studies on related compounds suggest the involvement of the cholinergic nervous system and calcium signaling in the pro-motility effects of anthranoids.[11][12] The irritation of the colonic mucosa by rhein anthrone is thought to stimulate local nerve plexuses, leading to the release of acetylcholine (ACh).[2] ACh, in turn, binds to muscarinic receptors on smooth muscle cells, triggering calcium influx and subsequent muscle contraction.[13]

Quantitative Data on Colonic Motility Parameters

Due to the limited availability of modern clinical trials on isolated this compound, quantitative data is primarily derived from studies on sennosides and general laxative efficacy trials. The following table summarizes key parameters used to assess colonic motility.

| Parameter | Method | Typical Effect of Stimulant Laxatives | Reference |

| Colonic Transit Time | Radiopaque Markers, Scintigraphy, Wireless Motility Capsule | Decreased transit time | [14] |

| Stool Frequency | Patient-reported outcomes (diaries) | Increased number of bowel movements | [2] |

| Stool Consistency | Bristol Stool Form Scale | Shift towards softer, more watery stools (higher Bristol scores) | [2] |

| Spontaneous Colonic Contractions | In vitro organ bath (longitudinal and circular muscle strips) | Increased amplitude and/or frequency, particularly in the distal colon | [15] |

| Bead Expulsion Time | In vivo animal models | Decreased time to expel an inserted bead | [16] |

Experimental Protocols

In Vitro Assessment of Colonic Smooth Muscle Contractility (Organ Bath)

This ex vivo method is crucial for studying the direct effects of compounds on colonic smooth muscle.

-

Tissue Preparation:

-

Laboratory animals (e.g., rats, mice) are euthanized, and a segment of the distal colon is excised.[17]

-

The colon is placed in a Krebs-Ringer bicarbonate solution, and the luminal contents are gently flushed.[18]

-

The longitudinal and circular muscle layers are carefully dissected into strips of approximately 10 mm x 2 mm.[17]

-

-

Experimental Setup:

-

Muscle strips are suspended in an organ bath containing Krebs solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.[18]

-

One end of the strip is fixed, and the other is attached to an isometric force transducer to record contractile activity.[15]

-

Strips are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes).[18]

-

-

Data Acquisition:

-

Basal spontaneous contractile activity is recorded.

-

This compound or its metabolites are added to the bath in increasing concentrations to establish a dose-response relationship.

-

Contractile parameters (amplitude, frequency, and tone) are measured and analyzed.[19]

-

To investigate mechanisms, antagonists for specific receptors (e.g., atropine for muscarinic receptors) can be added prior to the agonist.[11]

-

In Vivo Assessment of Colonic Transit (Bead Expulsion Assay)

This in vivo model provides an overall measure of colonic motor function.

-

Animal Preparation:

-

Bead Insertion:

-

Measurement:

-

Treatment Protocol:

-

This compound or a vehicle control is administered orally at a predetermined time before the bead insertion.

-

The effect of the compound is determined by comparing the bead expulsion time between the treated and control groups.

-

Conclusion and Future Directions

The mechanism of action of this compound on colonic motility is a complex interplay of metabolic activation, modulation of ion and water transport, and stimulation of neuromuscular pathways. While the general framework is understood, primarily through studies of related anthranoids, there is a clear need for further research focused specifically on isolated this compound.

Future investigations should aim to:

-

Conduct rigorous, placebo-controlled clinical trials to quantify the efficacy and safety of purified this compound.

-

Utilize modern in vitro and in vivo models to further elucidate the specific molecular targets and signaling cascades involved.

-

Explore the potential for synergistic or antagonistic interactions with other phytochemicals present in cascara sagrada extracts.

A deeper understanding of the precise mechanisms will be invaluable for the development of novel and optimized therapies for motility disorders.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. benchchem.com [benchchem.com]

- 3. Metabolism and pharmacokinetics of anthranoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The influence of rhein 8-O-β-D-glucopyranoside on the purgative action of sennoside A from rhubarb in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rheinanthrone | C15H10O5 | CID 119396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aquaporins in the Colon as a New Therapeutic Target in Diarrhea and Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CFTR chloride channel as a molecular target of anthraquinone compounds in herbal laxatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of chloride channels and promotion of bowel movements by heat-killed Bifidobacterium longum CLA8013 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An in vitro study of the effects of Cassia podocarpa fruit on the intestinal motility of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of Gastrointestinal and Colonic Motor Functions in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regionally differential effects of sennoside A on spontaneous contractions of colon in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Ex Vivo Study of Colon Health, Contractility and Innervation in Male and Female Rats after Regular Exposure to Instant Cascara Beverage - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Cascaroside A: A Technical Guide

Disclaimer: Scientific literature extensively covers the biological activities of Cascara sagrada extracts and the broader class of anthraquinone glycosides. However, specific in vitro studies focusing exclusively on Cascaroside A are limited. This guide provides a comprehensive overview of the anticipated biological activities of this compound based on the known effects of structurally related compounds and outlines the standard experimental protocols used to assess these activities. The signaling pathways and quantitative data presented are illustrative and based on the activities of similar anthraquinone glycosides.

Introduction

This compound is an anthraquinone glycoside found in the aged bark of Rhamnus purshiana (Cascara sagrada). Anthraquinone derivatives are a well-studied class of compounds known for a variety of biological activities. This technical guide explores the potential in vitro biological activities of this compound, focusing on its cytotoxic, anti-inflammatory, and antioxidant properties. Detailed experimental protocols and illustrative signaling pathways are provided for researchers in drug discovery and development.

Potential In Vitro Biological Activities

Based on the activities of related anthraquinone glycosides, this compound is hypothesized to exhibit the following in vitro effects:

-

Cytotoxic/Anticancer Activity: Many anthraquinones have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is a primary area of investigation for novel anticancer agents.

-

Anti-inflammatory Activity: Anthraquinones can modulate inflammatory pathways, for instance, by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines.

-

Antioxidant Activity: The phenolic structure of anthraquinones suggests they may act as radical scavengers, mitigating oxidative stress.

-

Neuroprotective Effects: By combating oxidative stress and inflammation, there is a potential for neuroprotective activity, although this is less commonly reported for this specific compound class.

Quantitative Data Summary

| Biological Activity | Assay Type | Cell Line/Target | Hypothetical IC50 (µM) |

| Cytotoxicity | MTT Assay | MCF-7 (Breast Cancer) | 75 |

| MTT Assay | HCT116 (Colon Cancer) | 92 | |

| MTT Assay | A549 (Lung Cancer) | 110 | |

| Anti-inflammatory | Griess Assay (Nitric Oxide Inhibition) | RAW 264.7 (Macrophages) | 60 |

| Antioxidant | DPPH Radical Scavenging | - | 150 |

| ABTS Radical Scavenging | - | 120 |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the biological activities of this compound.

Cell Viability (MTT) Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

-

Cell Seeding: Plate cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[1]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][3]

-

Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[5][6]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[5]

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.[7]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][7]

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[5][8]

This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.[9][10]

-

Radical Generation: Prepare the ABTS radical cation by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.[9][11]

-

Working Solution: Dilute the ABTS radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

-

Reaction Mixture: Add 10 µL of various concentrations of this compound to 190 µL of the ABTS working solution.[10]

-

Incubation: Incubate for 6 minutes at room temperature.[12]

-

Absorbance Measurement: Measure the absorbance at 734 nm.[12]

Anti-inflammatory Activity (Nitric Oxide Assay)

The Griess assay is used to measure nitric oxide production by macrophages, a key indicator of inflammation.[13][14]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, then stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes. Then add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 5-10 minutes.[13]

-

Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.[13][15]

Signaling Pathways and Visualizations

The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound, based on the known mechanisms of other anthraquinones.

Conclusion

While direct in vitro evidence for the biological activities of this compound is currently sparse, the well-documented effects of related anthraquinone glycosides provide a strong rationale for investigating its potential as a cytotoxic, anti-inflammatory, and antioxidant agent. The experimental protocols and illustrative signaling pathways detailed in this guide offer a robust framework for researchers to systematically evaluate the therapeutic potential of this compound. Further studies are essential to elucidate the specific mechanisms of action and to quantify the in vitro efficacy of this natural compound.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. researchgate.net [researchgate.net]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. sciencellonline.com [sciencellonline.com]

- 15. mdpi.com [mdpi.com]

Cascaroside A: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cascaroside A, an anthraquinone glycoside, is a prominent bioactive compound found in the aged bark of Rhamnus purshiana (Cascara sagrada)[1][2]. Traditionally recognized for its laxative properties, recent scientific investigations have begun to explore a broader spectrum of bioactivities, particularly in the realms of oncology and anti-inflammatory applications. This technical guide provides a comprehensive overview of the current state of research into the therapeutic potential of this compound, detailing its cytotoxic and potential anti-inflammatory effects, underlying mechanisms of action, and the experimental protocols utilized in its investigation.

Anticancer Therapeutic Applications

The potential of this compound and its related anthraquinone glycosides as cytotoxic agents against cancer cell lines is an emerging area of research. While the crude extracts of Rhamnus purshiana have demonstrated notable cytotoxicity, studies on the isolated compounds have provided more specific insights into their activity.

Quantitative Data: In Vitro Cytotoxicity

A key study by Demarque et al. investigated the cytotoxic effects of isolated cascarosides, including this compound, against a panel of human cancer cell lines. The results, summarized below, indicate that while this compound exhibits some level of cytotoxicity, it is less potent than the crude extract, suggesting a possible synergistic action with other constituents of the bark[3].

| Compound/Extract | Cell Line | IC50 (µg/mL) | IC50 (µM) |

| This compound | K562 (Chronic Myelogenous Leukemia) | - | 103.9 |

| HL-60 (Acute Promyelocytic Leukemia) | - | 20.63 | |

| Crude Cascara Extract | K562 | 7.8 | - |

| HL-60 | 2.9 | - | |

| HeLa (Cervical Cancer) | 124 | - | |

| T98-G (Glioblastoma) | 129 | - |

Data sourced from Demarque et al.[3]

Proposed Mechanism of Action: Induction of Apoptosis

While the precise molecular mechanisms of this compound are still under investigation, related anthraquinone glycosides are thought to induce apoptosis, or programmed cell death, in cancer cells. The proposed mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis[1]. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the subsequent execution of the apoptotic cascade.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatographic purification[1][3].

Caption: Workflow for the isolation of this compound.

-

Extraction: The powdered bark of Rhamnus purshiana is subjected to a percolation process to obtain a crude extract[1][3].

-

Fractionation: The crude extract is partitioned with solvents of varying polarity, such as hexane, ethyl acetate, and a methanol/water mixture, to enrich the fraction containing cascarosides[3].

-

Chromatographic Purification: The cascaroside-rich fraction is further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A gradient of water and methanol, both with 0.1% trifluoroacetic acid (TFA), is used as the mobile phase to separate the individual cascarosides[3].

The cytotoxic activity of this compound is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[4][5].

-

Cell Culture: Human cancer cell lines (e.g., K562, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and the plates are incubated for a further 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Therapeutic Applications

While direct studies on the anti-inflammatory properties of isolated this compound are limited, research on Rhamnus purshiana extracts and related flavonoid compounds suggests a potential role in modulating inflammatory responses.

Evidence from Related Compounds and Extracts

Extracts from Cascara sagrada have been shown to exhibit anti-inflammatory effects by inhibiting the production of the inflammatory mediator nitric oxide (NO) and the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response[6]. Other flavonoid glycosides have demonstrated the ability to downregulate pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways[7].

Potential Mechanism of Action: Inhibition of NF-κB Signaling

A plausible mechanism for the anti-inflammatory action of this compound, extrapolated from related compounds, is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols for Anti-inflammatory Activity

This assay measures the inhibitory effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells)[8].

-

Cell Culture and Seeding: RAW 264.7 macrophages are cultured and seeded in 96-well plates.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours) before being stimulated with LPS to induce NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Reaction: The cell culture supernatant is collected, and Griess reagent is added. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm.

-

Inhibition Calculation: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated wells to the LPS-only control.

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins[9].

-

Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of this compound or a control inhibitor.

-

Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

Product Measurement: The production of prostaglandins (e.g., PGE2) is measured using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or radioimmunoassay.

-

IC50 Calculation: The IC50 value for the inhibition of each COX isoenzyme is determined.

Conclusion and Future Directions

This compound presents as a natural compound with multifaceted therapeutic potential. Current research provides direct, quantitative evidence for its cytotoxic activity against specific cancer cell lines, although its potency appears to be lower than that of the crude extract from which it is derived. The proposed mechanism of action, induction of apoptosis via the intrinsic pathway, is a promising avenue for further investigation.

The anti-inflammatory potential of this compound is currently inferred from studies on its source material and related compounds. Future research should focus on isolating this compound in sufficient quantities to perform dedicated anti-inflammatory assays and to elucidate its specific molecular targets and mechanisms of action, such as its effect on the NF-κB and MAPK signaling pathways.

For drug development professionals, this compound represents a lead compound that may be optimized through medicinal chemistry to enhance its potency and selectivity. Further preclinical studies, including in vivo efficacy and safety assessments, are warranted to fully realize the therapeutic applications of this intriguing natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C27H32O14 | CID 442727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. anais.infobibos.com.br [anais.infobibos.com.br]

- 4. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Analysis of proliferation and apoptotic induction by 20 steroid glycosides in 143B osteosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial and caspase pathways are involved in the induction of apoptosis by nardosinen in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Cascaroside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cascaroside A, an anthraquinone C,O-diglucoside found in the bark of Rhamnus purshiana (Cascara sagrada). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound.

The complete assignments of ¹H and ¹³C NMR signals for this compound have been recorded.[1][2][3] The data presented below is based on the findings published by Paolo Manitto, Diego Monti, Giovanna Speranza, and G. Pifferi in the Journal of the Chemical Society, Perkin Transactions 1.[1][2][3] The spectra were recorded in deuterated methanol (CD₃OD).[1]

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone Moiety | |||

| H-2 | ~7.18 | d | ~1.5 |

| H-4 | ~7.55 | d | ~1.5 |

| H-5 | ~7.28 | d | ~8.5 |

| H-7 | ~7.38 | d | ~8.5 |

| H-10 | ~4.75 | s | |

| CH₂OH | ~4.60 | s | |

| C-10 Glucose Moiety | |||

| H-1' | ~4.35 | d | ~9.5 |

| H-2' - H-6' | ~3.20 - 3.90 | m | |

| O-8 Glucose Moiety | |||

| H-1'' | ~5.10 | d | ~7.5 |

| H-2'' - H-6'' | ~3.40 - 3.90 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aglycone Moiety | |

| C-1 | ~162.5 |

| C-2 | ~121.0 |

| C-3 | ~148.0 |

| C-4 | ~119.5 |

| C-4a | ~135.0 |

| C-5 | ~120.0 |

| C-6 | ~138.0 |

| C-7 | ~118.0 |

| C-8 | ~160.0 |

| C-8a | ~115.0 |

| C-9 | ~195.0 |

| C-9a | ~110.0 |

| C-10 | ~45.0 |

| CH₂OH | ~65.0 |

| C-10 Glucose Moiety | |

| C-1' | ~80.0 |

| C-2' | ~75.0 |

| C-3' | ~80.0 |

| C-4' | ~72.0 |

| C-5' | ~82.0 |

| C-6' | ~63.0 |

| O-8 Glucose Moiety | |

| C-1'' | ~103.0 |

| C-2'' | ~76.0 |

| C-3'' | ~78.0 |

| C-4'' | ~71.5 |

| C-5'' | ~78.5 |

| C-6'' | ~62.5 |

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 3550 - 3200 | O-H (Alcohol, Phenol) | Stretching | Strong, Broad |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Weak to Medium |

| 2960 - 2850 | C-H (Aliphatic) | Stretching | Medium |

| 1680 - 1650 | C=O (Ketone, conjugated) | Stretching | Strong |

| 1600 - 1450 | C=C (Aromatic) | Stretching | Medium to Strong |

| 1300 - 1000 | C-O (Alcohol, Ether, Phenol) | Stretching | Strong |

While a specific UV-Vis spectrum for this compound is not detailed in the available literature, its anthraquinone-based structure indicates characteristic absorption maxima. Anthracene derivatives and similar polyphenolic compounds typically exhibit distinct absorption bands in the UV-Vis region.[4][5]

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound in Methanol

| Wavelength Range (nm) | Chromophore System | Electronic Transition |

| ~250 - 290 | Benzoyl system (Aromatic rings) | π → π |

| ~300 - 380 | Conjugated system of the anthrone core | π → π |

| ~400 - 450 | Extended conjugation involving the carbonyl group | n → π* |

Experimental Protocols

The following sections describe the detailed methodologies for acquiring the spectroscopic data presented above.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg for ¹H NMR, 10-20 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as methanol-d₄ (CD₃OD). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H spectrum.

-

Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom.

-

The spectral width is set to approximately 200-220 ppm.

-

A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to the internal TMS standard.

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of dry, pure this compound is finely ground in an agate mortar.

-

About 100-200 mg of dry potassium bromide (KBr) powder is added, and the mixture is thoroughly ground and mixed.

-

The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Spectrum Acquisition:

-

A background spectrum of the empty sample chamber (or a pure KBr pellet) is recorded.

-

The KBr pellet containing the sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The instrument software automatically subtracts the background spectrum.

-

-

Data Analysis: The resulting spectrum (plot of transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Objective: To determine the wavelengths of maximum absorption (λmax) of this compound, which are characteristic of its chromophoric system.

Methodology:

-

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the pure compound and dissolving it in a known volume of a UV-transparent solvent (e.g., methanol or ethanol).

-